Cas no 1365992-73-9 (3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile)

3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring a fused thiazolopyridine core with chloro and benzonitrile substituents. This structure imparts significant reactivity and potential utility in pharmaceutical and agrochemical research. The presence of electron-withdrawing groups enhances its suitability as an intermediate in cross-coupling reactions or as a building block for bioactive molecules. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for developing targeted inhibitors or ligands. The compound’s stability under standard laboratory conditions ensures reliable handling and storage. Analytical characterization confirms high purity, supporting its use in rigorous synthetic applications.
3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile structure
1365992-73-9 structure
Product Name:3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile
CAS No:1365992-73-9
MF:C13H5Cl2N3S
MW:306.169898748398
MDL:MFCD24848685
CID:4697349
Update Time:2025-06-08

3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile
    • C13H5Cl2N3S
    • OLSOCAMNGYJROY-UHFFFAOYSA-N
    • X5103
    • 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridine-2-yl)-benzonitrile
    • 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile
    • MDL: MFCD24848685
    • Inchi: 1S/C13H5Cl2N3S/c14-8-3-1-2-7(6-16)10(8)13-18-9-4-5-17-12(15)11(9)19-13/h1-5H
    • InChI Key: OLSOCAMNGYJROY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C#N)=C1C1=NC2C=CN=C(C=2S1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 385
  • Topological Polar Surface Area: 77.8

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Additional information on 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile

Research Brief on 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile (CAS: 1365992-73-9)

3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile (CAS: 1365992-73-9) is a novel heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazolopyridine scaffold, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of targeted therapies. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory applications.

The compound's molecular structure, featuring a chlorothiazolo[5,4-c]pyridine core linked to a benzonitrile moiety, suggests high binding affinity to specific protein targets. Computational docking studies and in vitro assays have demonstrated its efficacy as a potent inhibitor of certain kinases implicated in inflammatory pathways and oncogenic signaling. These findings position 1365992-73-9 as a valuable candidate for further preclinical development.

Recent synthetic approaches to 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile have emphasized green chemistry principles, with optimized yields exceeding 85% in some reported methodologies. Key steps include palladium-catalyzed cross-coupling reactions and regioselective chlorination, which have been detailed in peer-reviewed publications from leading pharmaceutical research groups. These advancements address previous challenges related to scalability and purity, enhancing the compound's viability for industrial applications.

Biological evaluations have revealed that this compound exhibits notable selectivity profiles, with IC50 values in the low micromolar range against specific kinase targets. Particularly interesting is its demonstrated ability to modulate JAK-STAT signaling pathways, suggesting potential applications in autoimmune disorders and certain hematological malignancies. Structure-activity relationship (SAR) studies have identified the chlorothiazole and benzonitrile groups as critical pharmacophores responsible for its biological activity.

The pharmacokinetic properties of 1365992-73-9 have been investigated in recent preclinical studies, showing favorable metabolic stability and moderate oral bioavailability in rodent models. These characteristics, combined with its demonstrated target engagement, support its progression toward more advanced development stages. However, researchers note that further optimization may be required to improve its blood-brain barrier penetration for potential CNS applications.

Several pharmaceutical companies have included derivatives of 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile in their pipelines, with patent applications filed in major jurisdictions. The intellectual property landscape suggests growing commercial interest in this chemical scaffold, particularly for inflammatory and oncological indications. Current research efforts are focused on developing more potent analogs while maintaining favorable safety profiles.

In conclusion, 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile represents an exciting development in medicinal chemistry, with multiple potential therapeutic applications. Its unique structural features and demonstrated biological activity make it a compound of significant interest for both academic researchers and pharmaceutical developers. Future research directions likely include comprehensive toxicological assessments, formulation development, and expansion of its therapeutic indications through targeted structural modifications.

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